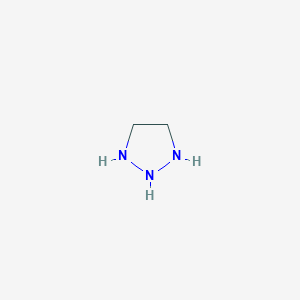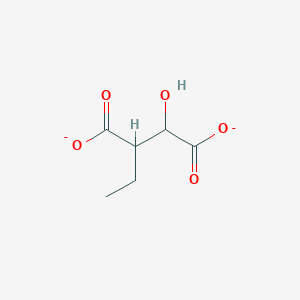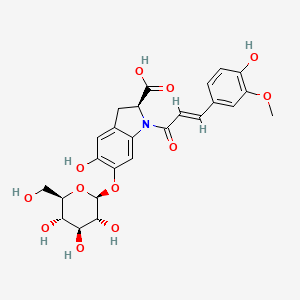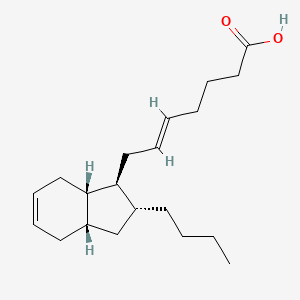
Cytosporin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytosporin D is a member of oxanes. It has a role as a metabolite.
Applications De Recherche Scientifique
Pestaloquinols A and B, Isoprenylated Epoxyquinols from Pestalotiopsis sp.
Cytosporin D was identified as a biosynthetic precursor in a study investigating Pestalotiopsis sp., a plant endophytic fungus. This research led to the discovery of two new isoprenylated epoxyquinol derivatives, pestaloquinols A and B, which showed cytotoxicity against HeLa cells, indicating potential applications in cancer research (Ding et al., 2011).
A Total Synthesis of the Epoxyquinone Natural Product Cytosporin D
In another study, a synthesis method for Cytosporin D was developed, leveraging the stereochemical predisposition of the norbornyl-fused systems. This research could be crucial for facilitating further studies into the biological activities and potential applications of Cytosporin D (Vannada et al., 2013).
Cytosporins F–K, New Epoxyquinols from the Endophytic Fungus Pestalotiopsis theae
This study isolated six new epoxyquinols, cytosporins F–K, along with Cytosporin D from Pestalotiopsis theae. The unique structural features of these compounds, such as the hydroxyl substituted C7 side chain and the 13-acetoxyl group, highlight the diversity of Cytosporin derivatives and their potential in various scientific applications (Akoné et al., 2013).
Eutypellacytosporins A-D, Meroterpenoids from the Arctic Fungus Eutypella sp. D-1
In a study of the Arctic fungus Eutypella sp. D-1, Cytosporin D was identified alongside the discovery of four new meroterpenoids. These compounds showed weak cytotoxicity against several cell lines, suggesting potential research applications in understanding cell death pathways and developing anti-cancer agents (Zhang et al., 2019).
Propriétés
Nom du produit |
Cytosporin D |
|---|---|
Formule moléculaire |
C19H30O5 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(1aS,2R,4aS,7S,8aR)-3-[(E)-hept-1-enyl]-4-(hydroxymethyl)-6,6-dimethyl-2,4a,7,8-tetrahydro-1aH-oxireno[2,3-e]chromene-2,7-diol |
InChI |
InChI=1S/C19H30O5/c1-4-5-6-7-8-9-12-13(11-20)16-19(17(24-19)15(12)22)10-14(21)18(2,3)23-16/h8-9,14-17,20-22H,4-7,10-11H2,1-3H3/b9-8+/t14-,15+,16-,17-,19+/m0/s1 |
Clé InChI |
BAJVQMTZYHWAMD-UDIPEWIUSA-N |
SMILES isomérique |
CCCCC/C=C/C1=C([C@H]2[C@]3(C[C@@H](C(O2)(C)C)O)[C@H]([C@@H]1O)O3)CO |
SMILES canonique |
CCCCCC=CC1=C(C2C3(CC(C(O2)(C)C)O)C(C1O)O3)CO |
Synonymes |
cytosporin D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1262325.png)


![[(2~{R},3~{R},4~{R},5~{S},6~{S})-2-[[(1~{R},3~{S},5~{S},8~{R},9~{S},10~{R},11~{R},13~{R},14~{S},17~{R})-10-(hydroxymethyl)-13-methyl-1,5,11,14-tetrakis(oxidanyl)-17-(5-oxidanylidene-2~{H}-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1~{H}-cyclopenta[a]phenanthren-3-yl]oxy]-6-methyl-3,5-bis(oxidanyl)oxan-4-yl] anthracene-9-carboxylate](/img/structure/B1262333.png)
![methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate](/img/structure/B1262334.png)
![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-(2-methylpropylamino)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1262335.png)






![[(1R,4S,5S,12R,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24-trithia-3,14-diazahexacyclo[10.9.3.01,14.03,12.04,10.015,20]tetracosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1262348.png)
![N-(4-fluorophenyl)-7-methoxy-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1262350.png)